molecular formula C19H28N2OSi B1456467 2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile CAS No. 1312995-87-1

2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile

Cat. No.: B1456467
CAS No.: 1312995-87-1
M. Wt: 328.5 g/mol
InChI Key: UFBNCZCDQKQNOU-UHFFFAOYSA-N
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Description

2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile is a useful research compound. Its molecular formula is C19H28N2OSi and its molecular weight is 328.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[3-[tert-butyl(dimethyl)silyl]oxypropyl]indol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OSi/c1-19(2,3)23(4,5)22-14-8-13-21-15-16(11-12-20)17-9-6-7-10-18(17)21/h6-7,9-10,15H,8,11,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNCZCDQKQNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCN1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile, with the CAS Number 1312995-87-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C19H28N2OSi
  • Molecular Weight : 328.52 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

The compound features an indole structure, which is known for various biological activities, including neuroprotective effects and interaction with neurotransmitter systems.

Research indicates that compounds with indole structures can influence various biological pathways. Specifically, this compound may interact with serotonin and dopamine pathways, which are crucial in neurobiology and cancer biology.

Neuroprotective Effects

A study exploring the interaction of indole derivatives with neuroblastoma cells (SH-SY5Y) revealed that indole compounds can affect cell viability. When combined with neurotransmitter precursors, these compounds showed a significant reduction in cellular viability, suggesting a potential neuroprotective or cytotoxic role depending on the concentration and context of exposure .

Study on Indole-3-Acetonitrile

Indole-3-acetonitrile (IAN), a related compound, has been studied for its effects on cancer cell lines. The findings suggest that IAN may reduce cell viability in neuroblastoma cells by influencing serotonin and dopamine pathways. This indicates that similar compounds like this compound could exhibit comparable effects .

Cytotoxicity Assays

In assays measuring cytotoxicity against various cancer cell lines, compounds structurally related to this compound demonstrated promising results. The implications of these findings suggest potential applications in targeted cancer therapies.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
Indole-3-AcetonitrileN/ACytotoxic to SH-SY5YAffects serotonin and dopamine pathways
This compound1312995-87-1Potential neuroprotectiveStructure suggests similar activity to IAN

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile
Reactant of Route 2
Reactant of Route 2
2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.